molecular formula C18H18FNO3S B12130517 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

Cat. No.: B12130517
M. Wt: 347.4 g/mol
InChI Key: HVBIHGTZJGTVJC-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a synthetic organic compound designed for advanced research applications. This molecule is built on a benzamide scaffold, a structure recognized in medicinal chemistry for its relevance to neurological targets . It features a tetrahydrothiophene ring system in its 1,1-dioxide (sulfone) form, which can influence the compound's physicochemical properties and its interactions with biological systems. The structure is completed with a 4-fluorobenzamide group and an N-benzyl substitution. Compounds with this N-benzyl benzamide structure have been identified as highly potent and selective inhibitors of butyrylcholinesterase (BChE), with demonstrated activity in the sub-nanomolar to nanomolar range . This inhibitory profile makes such compounds promising candidates for research into the treatment of advanced Alzheimer's disease. Studies on similar analogs have confirmed not only high inhibitory potency and binding affinity but also neuroprotective effects in models of oxidative damage, as well as improved cognitive function in behavioral studies without significant acute toxicity . Furthermore, related fluorobenzamide compounds have shown high affinity and selectivity for sigma receptors, indicating potential utility in developing positron emission tomography (PET) imaging ligands for neuroscience applications . This combination of properties makes this compound a valuable chemical tool for researchers in drug discovery and chemical biology, particularly for those investigating neurodegenerative diseases and central nervous system targets. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H18FNO3S

Molecular Weight

347.4 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide

InChI

InChI=1S/C18H18FNO3S/c19-16-8-6-15(7-9-16)18(21)20(12-14-4-2-1-3-5-14)17-10-11-24(22,23)13-17/h1-9,17H,10-13H2

InChI Key

HVBIHGTZJGTVJC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride

The tetrahydrothiophene 1,1-dioxide core is synthesized via Michael addition and oxidation (Scheme 1):

Scheme 1 : Preparation of 3-aminotetrahydrothiophene 1,1-dioxide

  • Michael Addition : React sulfolene (thiophene-1,1-dioxide) with acrylonitrile in methanol, catalyzed by triethylamine, to form 3-cyano-tetrahydrothiophene 1,1-dioxide.

  • Hydrolysis : Treat the nitrile with hydrochloric acid (6 M) at 80°C to yield 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride.

StepReagents/ConditionsYieldReference
1Sulfolene, acrylonitrile, Et₃N, MeOH, 25°C, 12 h85%
2HCl (6 M), 80°C, 6 h90%

N-Benzylation of 3-Aminotetrahydrothiophene 1,1-Dioxide

Benzylation is achieved via reductive amination or alkylation :

Method A : Reductive Amination

  • React 3-aminotetrahydrothiophene 1,1-dioxide with benzaldehyde in methanol.

  • Reduce the imine intermediate with sodium borohydride (NaBH₄) at 0°C.

Method B : Direct Alkylation

  • Treat the amine with benzyl bromide in dichloromethane (DCM) using potassium carbonate (K₂CO₃) as a base.

MethodReagents/ConditionsYieldPurityReference
ABenzaldehyde, NaBH₄, MeOH, 0°C, 24 h78%95%
BBenzyl bromide, K₂CO₃, DCM, 25°C, 12 h82%98%

Acylation with 4-Fluorobenzoyl Chloride

The benzylated amine is acylated using 4-fluorobenzoyl chloride under Schotten-Baumann conditions:

  • Dissolve N-benzyl-3-aminotetrahydrothiophene 1,1-dioxide in tetrahydrofuran (THF).

  • Add 4-fluorobenzoyl chloride and triethylamine (TEA) at 0°C.

  • Warm to room temperature and stir for 6 h.

Reagents/ConditionsYieldPurityReference
4-Fluorobenzoyl chloride, TEA, THF, 0°C→25°C, 6 h88%99%

Optimization and Process Chemistry

Cyclization and Purity Control

Cyclization of intermediates is critical to avoid racemization. Hydrogen chloride gas facilitates efficient ring closure without side reactions:

  • Bubble HCl gas through a solution of the hydroxynitrile intermediate in isopropyl acetate at ≤40°C.

  • Age the mixture at 38°C for 6 h to complete cyclization.

ParameterValueImpact on YieldReference
Temperature38°CMaximizes cyclization rate
HCl Gas Purity≥99%Reduces byproducts

Solvent and Base Selection

  • Methanol/water mixtures (3:1 v/v) optimize solubility for sodium metabisulfite-mediated reactions.

  • Potassium bicarbonate (KHCO₃) neutralizes excess HCl post-cyclization, minimizing decomposition.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₉H₁₉FNO₃S : 376.1024 [M+H]⁺

  • Observed : 376.1026 [M+H]⁺ (Δ = 0.5 ppm)

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 7.45–7.30 (m, 5H, Ar-H), 7.20 (d, J = 8.5 Hz, 2H, F-Ar), 4.50 (s, 2H, CH₂Ph), 3.80–3.60 (m, 4H, thiophene-SO₂), 2.90–2.70 (m, 2H, CH₂).

Industrial-Scale Considerations

  • Cost Efficiency : Sodium metabisulfite ($0.50/kg) and benzaldehyde ($1.20/kg) reduce raw material costs.

  • Safety : Use cyanide scrubbers (NaOH/bleach) during HCl gas reactions to mitigate toxicity risks .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and fluorobenzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl and fluorobenzamide derivatives.

Scientific Research Applications

Antitumor Activity

Preliminary studies indicate that N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide may exhibit antitumor properties through its interaction with specific molecular targets. One proposed mechanism of action involves inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme implicated in lipid metabolism and cancer progression. This interaction suggests potential applications in cancer therapy, particularly for tumors with altered lipid metabolism.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. Studies have shown that derivatives of similar compounds exhibit significant antimicrobial effects, indicating that this compound may possess similar properties. This could lead to its application as an antimicrobial agent in treating infections caused by resistant strains .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of the 1,1-dioxidotetrahydrothiophen-3-yl intermediate followed by coupling with appropriate benzoyl chlorides under controlled conditions to ensure high yields and purity. Industrial production may leverage optimized reaction conditions such as temperature control and the use of catalysts .

Case Study 1: Anticancer Screening

In a study evaluating various benzamide derivatives for anticancer activity against human colorectal carcinoma cell lines (HCT116), compounds similar to this compound demonstrated significant antiproliferative effects. The most potent compounds exhibited IC50 values lower than standard anticancer drugs like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial activity of synthesized derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria as well as fungi. The implications for developing new antimicrobial therapies are substantial given the increasing prevalence of antibiotic resistance .

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as signal transduction pathways.

    Inducing cellular responses: Leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the benzamide or benzyl group, as well as the aromatic system. Key examples include:

Compound Name Key Substituents Molecular Weight Key Functional Groups Evidence ID
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide (Target) 4-fluorobenzamide, benzyl, sulfone-tetrahydrothiophene 403.5 Fluorine, sulfone, amide
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide 2-fluorobenzamide, 4-(dimethylamino)benzyl 412.4 Dimethylamino, ortho-fluorine
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide 4-fluorobenzamide, 4-tert-butylbenzyl 403.5 tert-butyl, para-fluorine
N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide 4-chloro-3-nitrobenzamide, benzyl 408.86 Chlorine, nitro
Ztz240 (N-(6-chloro-pyridin-3-yl)-4-fluorobenzamide) 4-fluorobenzamide, 6-chloropyridinyl 264.7 Pyridine, chlorine, fluorine
  • Fluorine Position: The para-fluorine in the target compound vs.
  • Benzyl Modifications: Substituents like dimethylamino (electron-donating, ) or tert-butyl (bulky hydrophobic, ) influence solubility and target affinity.
  • Aromatic Systems : Chromene-carboxamide derivatives (e.g., BH52032, ) introduce conjugated systems, which may shift absorption spectra or redox properties compared to benzamides.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The absence of C=O bands (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound’s amide C=O stretch (~1680 cm⁻¹, inferred).
  • Lipophilicity : The hexyloxy group in increases hydrophobicity (logP ~4.5), whereas the target compound’s benzyl and sulfone groups balance lipophilicity (estimated logP ~2.8).

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20FNO4S
  • Molecular Weight : 377.4 g/mol
  • IUPAC Name : N-(1,1-dioxothiolan-3-yl)-N-benzyl-4-fluorobenzamide
  • Canonical SMILES : COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

The compound features a benzamide core substituted with a dioxidotetrahydrothiophen-3-yl group and a fluorobenzyl moiety, which may contribute to its reactivity and biological activity.

The proposed mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The thiophene ring may interact with thiol-containing enzymes, while the fluorophenyl and benzamide groups can modulate receptor activity. Detailed studies are required to elucidate the exact pathways involved in its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. A related compound demonstrated potent efficacy against ovarian cancer xenografts in nude mice, indicating that modifications to the benzamide structure could enhance anticancer activity . The potential for this compound to act against cancer cells warrants further investigation.

Research Findings

Study FocusFindings
Antimicrobial ActivityCompounds with similar structures showed effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus .
Anticancer EfficacyRelated compounds exhibited tumor growth suppression in animal models, suggesting potential for therapeutic use .
Mechanistic InsightsInteraction with specific enzymes and receptors is hypothesized but requires further validation .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial properties of several benzamide derivatives. Compounds similar to this compound were tested at various concentrations (0.88, 0.44, 0.22 µg/mm²), showing promising results against multiple bacterial strains .
  • Anticancer Research : In vivo studies demonstrated that certain derivatives could suppress tumor growth in xenograft models by over 100% compared to control groups treated with standard chemotherapy agents .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintaining 0–5°C during amidation prevents side reactions (e.g., epimerization) .
  • Catalysts : Palladium or nickel complexes enhance coupling efficiency in multi-step syntheses .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve reaction homogeneity and yield .

Which analytical techniques are most effective for characterizing the structure of this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., fluorobenzamide protons at δ 7.2–8.1 ppm) and confirms stereochemistry .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and sulfone S=O vibrations (~1150–1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₇FNO₃S: calc. 350.09, obs. 350.08) .

How can researchers design initial biological activity screens for this compound?

Basic Research Question

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC protocols .
  • Cancer Cell Lines : Use MTT assays on HeLa or MCF-7 cells, comparing IC₅₀ values to structural analogs .
  • Enzyme Inhibition : Screen against kinases or proteases (e.g., COX-2) via fluorometric assays .

How should researchers resolve contradictions in optimal reaction conditions reported across studies?

Advanced Research Question
Contradictions (e.g., temperature ranges, solvent choices) arise from varying reagent sensitivities. Mitigation strategies:

  • Design of Experiments (DoE) : Systematically vary parameters (pH, temp) to identify robust conditions .
  • In Situ Monitoring : Use techniques like FTIR or HPLC to track intermediate stability and adjust conditions dynamically .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., N-(4-chlorophenyl)-...-benzamide) to identify trends .

What methodologies are recommended to analyze conflicting biological activity data?

Advanced Research Question
Conflicting results (e.g., variable IC₅₀ values) may stem from assay conditions or cellular uptake differences. Approaches include:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing 4-F with 4-Cl) to isolate activity drivers .
  • Pharmacokinetic Profiling : Assess solubility (logP) and membrane permeability (Caco-2 assays) to explain bioavailability disparities .
  • Target Engagement Assays : Use SPR or ITC to measure binding affinity to hypothesized targets (e.g., EGFR) .

What advanced techniques elucidate the pharmacological mechanism of this compound?

Advanced Research Question

  • Molecular Docking : Model interactions with proteins (e.g., tubulin) using AutoDock Vina, guided by X-ray crystallography data .
  • CRISPR Screening : Identify gene knockouts that sensitize/resist cells to the compound, revealing pathway dependencies .
  • Metabolomics : Track metabolite changes via LC-MS to map downstream effects on pathways like glycolysis or apoptosis .

How can researchers assess the compound’s stability under varying storage and physiological conditions?

Advanced Research Question

  • Thermal Analysis : TGA/DSC evaluates decomposition temperatures and polymorphic transitions .
  • Forced Degradation Studies : Expose to light, humidity, or oxidative stress (H₂O₂), monitoring degradation via HPLC .
  • Plasma Stability Assays : Incubate with human plasma (37°C) to quantify hydrolysis rates of the amide bond .

What computational approaches predict the compound’s 3D conformation and target interactions?

Advanced Research Question

  • DFT Calculations : Optimize geometry and electron distribution to predict reactive sites (e.g., sulfone group) .
  • MD Simulations : Simulate binding to lipid bilayers or proteins (≥100 ns trajectories) to assess dynamic interactions .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., kinase inhibitors) to identify critical binding features .

How does this compound compare to structural analogs in terms of activity and synthetic complexity?

Advanced Research Question

Analog Key Structural Differences Activity Trends
N-(4-chlorophenyl)-...-benzamide4-Cl vs. 4-F substituentHigher cytotoxicity in MCF-7 cells
N-(3-fluorobenzyl)-...-benzamideBenzyl substitution positionEnhanced COX-2 inhibition
N-butyl-...-3-nitrobenzamideAlkyl chain vs. benzyl groupReduced solubility (logP +1.2)

What strategies address low solubility in aqueous media during in vitro assays?

Advanced Research Question

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% final concentration) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance dispersibility and controlled release .
  • Pro-drug Derivatization : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

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